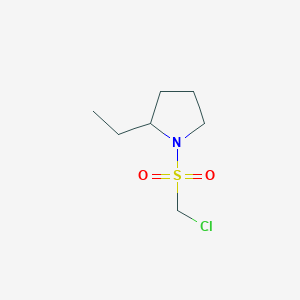
1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a chloromethylsulfonyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine typically involves the reaction of 2-ethylpyrrolidine with chloromethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler pyrrolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolidine derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated pyrrolidine derivatives.
Scientific Research Applications
1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine involves its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules or other organic compounds. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity is harnessed in various applications, including biochemical modifications and synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
1-((Chloromethyl)sulfonyl)pyrrolidine: Lacks the ethyl group, making it less hydrophobic.
2-((Chloromethyl)sulfonyl)pyrrolidine: Substitution at a different position on the pyrrolidine ring.
1-((Bromomethyl)sulfonyl)-2-ethylpyrrolidine: Bromine instead of chlorine, affecting reactivity and selectivity.
Uniqueness
1-((Chloromethyl)sulfonyl)-2-ethylpyrrolidine is unique due to the combination of its chloromethylsulfonyl group and ethyl substitution, which confer specific reactivity and physical properties
Properties
Molecular Formula |
C7H14ClNO2S |
|---|---|
Molecular Weight |
211.71 g/mol |
IUPAC Name |
1-(chloromethylsulfonyl)-2-ethylpyrrolidine |
InChI |
InChI=1S/C7H14ClNO2S/c1-2-7-4-3-5-9(7)12(10,11)6-8/h7H,2-6H2,1H3 |
InChI Key |
TWPVQYDDJVTKME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCN1S(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Acetyl-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13492164.png)
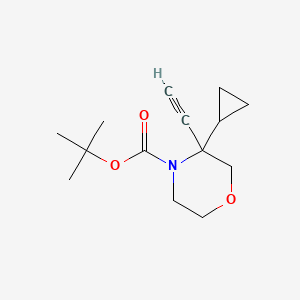

![1-[4-(Difluoromethyl)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B13492179.png)
![Methyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B13492180.png)
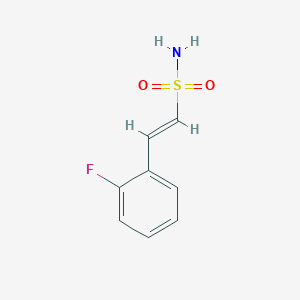
![Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492195.png)
![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B13492211.png)
![(2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13492218.png)
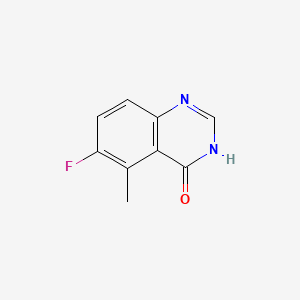
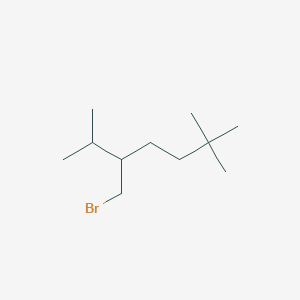
![4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers](/img/structure/B13492250.png)


